A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Bromo-5-chloroquinoxaline
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Bromo-5-chloroquinoxaline
Audience: Researchers, Scientists, and Drug Development Professionals Objective: This document provides an in-depth technical framework for the comprehensive spectral analysis of 6-Bromo-5-chloroquinoxaline, a key intermediate in pharmaceutical synthesis. The guide emphasizes the causal logic behind experimental choices and integrates multiple analytical techniques into a self-validating system for structural elucidation and quality control.
The Molecular Blueprint: Understanding 6-Bromo-5-chloroquinoxaline
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] 6-Bromo-5-chloroquinoxaline serves as a critical and versatile building block in the synthesis of these complex molecules.[3] The presence of two distinct halogen atoms at specific positions (5-chloro and 6-bromo) offers regioselective handles for further chemical modifications, such as cross-coupling reactions, enabling the systematic development of new drug candidates.[4]
A definitive and unambiguous characterization of this starting material is therefore not merely a procedural step but a foundational requirement for the integrity of any subsequent research and development campaign. This guide outlines the synergistic application of mass spectrometry, NMR, FT-IR, and UV-Vis spectroscopy to create a complete and verifiable analytical profile of the title compound.
Molecular Structure and Physicochemical Properties
The numbering convention used throughout this guide for spectral assignment is presented below.
Caption: Structure of 6-Bromo-5-chloroquinoxaline with IUPAC numbering.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrClN₂ | [5] |
| Monoisotopic Mass | 241.92464 Da | [5] |
| Average Mass | 243.48 g/mol | [3] |
| Predicted XlogP | 2.5 | [5] |
Elucidating the Core Structure: A Multi-technique Approach
A robust structural confirmation relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system.
Mass Spectrometry (MS): The First Confirmation of Identity
Expertise & Causality: We begin with mass spectrometry as it provides the most direct and fundamental evidence of a compound's identity: its molecular weight and elemental composition. For 6-Bromo-5-chloroquinoxaline, MS is particularly powerful due to the distinct isotopic signatures of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The resulting molecular ion cluster provides a high-confidence fingerprint, immediately confirming the presence and count of these halogen atoms.[6]
Expected Data: Electron Ionization (EI) or Electrospray Ionization (ESI) will produce a complex molecular ion [M]⁺˙ or [M+H]⁺ peak cluster. The most abundant peak will correspond to the molecule containing the most abundant isotopes (⁷⁹Br and ³⁵Cl). The full cluster will show characteristic peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the natural abundance of the halogen isotopes.
| Ion | m/z (Da) | Isotopic Composition | Predicted Relative Abundance |
| [M]⁺˙ | 241.925 | C₈H₄⁷⁹Br³⁵Cl N₂ | 100% |
| [M+2]⁺˙ | 243.922 | C₈H₄⁸¹Br³⁵Cl N₂ / C₈H₄⁷⁹Br³⁷Cl N₂ | ~129% |
| [M+4]⁺˙ | 245.919 | C₈H₄⁸¹Br³⁷Cl N₂ | ~42% |
Nuclear Magnetic Resonance (NMR): Mapping the H-C Framework
Expertise & Causality: While MS confirms the elemental formula, NMR spectroscopy elucidates the precise connectivity of the atoms, providing an unambiguous map of the carbon-hydrogen framework.[7] The chemical shifts and coupling patterns of the protons and carbons are exquisitely sensitive to their local electronic environment, which is heavily influenced by the electronegative nitrogen atoms and the inductive/resonance effects of the halogen substituents.
¹H NMR Analysis (Predicted): The molecule has four aromatic protons in two distinct spin systems.
-
Pyrazine Ring (H-2, H-3): These protons are on an electron-deficient ring due to the two nitrogen atoms. They are expected to be significantly downfield. They will likely appear as two distinct doublets, coupling to each other.
-
Benzene Ring (H-7, H-8): These protons are on the substituted benzene ring. H-8 is ortho to a nitrogen atom, while H-7 is ortho to the bromine atom. Their chemical shifts will be influenced by these adjacent groups. They will appear as two doublets, coupling to each other (ortho-coupling).
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Rationale |
| H-2, H-3 | 8.8 - 9.1 | Doublet (d) | ~2-3 Hz | Electron-deficient pyrazine ring. |
| H-8 | 8.1 - 8.3 | Doublet (d) | ~8-9 Hz | Ortho to nitrogen (C-8a) and meta to bromine. |
| H-7 | 7.9 - 8.1 | Doublet (d) | ~8-9 Hz | Ortho to bromine and meta to nitrogen (C-8a). |
¹³C NMR Analysis (Predicted): The structure is asymmetric, so all 8 carbon atoms are expected to be chemically non-equivalent, yielding 8 distinct signals in the proton-decoupled spectrum.
-
Carbons bonded to Heteroatoms (C-5, C-6): The C-Cl and C-Br signals will be in the aromatic region, with their shifts directly influenced by the electronegativity of the attached halogen.
-
Pyrazine Ring Carbons (C-2, C-3): These carbons are adjacent to nitrogen and will be significantly downfield.
-
Bridgehead Carbons (C-4a, C-8a): These quaternary carbons will also be downfield and typically show lower intensity due to longer relaxation times.
-
Aromatic CH Carbons (C-7, C-8): These will appear in the typical aromatic region.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2, C-3 | 145 - 150 | Adjacent to electronegative nitrogen atoms. |
| C-4a, C-8a | 138 - 144 | Bridgehead carbons adjacent to N and substituted ring. |
| C-7, C-8 | 130 - 135 | Aromatic CH carbons. |
| C-5 | 125 - 130 | Carbon bearing chlorine. |
| C-6 | 120 - 125 | Carbon bearing bromine (heavy atom effect). |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: FT-IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups and the overall molecular architecture.[8] For this molecule, the primary utility is to verify the aromatic quinoxaline core and the carbon-halogen bonds, and importantly, to confirm the absence of spurious functional groups (e.g., -OH or -NH₂ from starting materials, C=O from oxidation).
Expected Data: The spectrum will be dominated by vibrations characteristic of the substituted heterocyclic aromatic system.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds.[9] |
| 1610 - 1580 | C=N Stretch | Medium-Strong | Confirms the pyrazine ring imine bonds.[10] |
| 1550 - 1450 | Aromatic C=C Stretch | Strong | Multiple bands confirming the fused aromatic rings.[10] |
| 1100 - 1000 | C-Br Stretch | Medium | Indicates the presence of the bromo substituent. |
| 850 - 750 | C-Cl Stretch | Medium-Strong | Indicates the presence of the chloro substituent. |
| 900 - 675 | C-H Out-of-Plane Bend | Strong | Pattern is diagnostic of the aromatic substitution. |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
Expertise & Causality: UV-Vis spectroscopy provides insight into the electronic structure of the molecule, specifically the π-conjugated system. Quinoxaline and its derivatives are known to be chromophoric, and their absorption spectra are characterized by π → π* transitions.[2][11][12] While not as structurally definitive as NMR, UV-Vis is critical for applications where photophysical properties are relevant and serves as a valuable tool for quantitative analysis and purity checks.
Expected Data: The UV-Vis spectrum, typically recorded in a solvent like ethanol or chloroform, is expected to show multiple absorption bands characteristic of the quinoxaline core. The exact position of the absorption maxima (λ_max) can be influenced by the halogen substituents.[9][11]
| Predicted λ_max (nm) | Transition Type | Rationale |
| ~240-260 nm | π → π | High-energy transition of the benzenoid system. |
| ~310-340 nm | π → π | Lower-energy transition of the extended quinoxaline system. |
Experimental Protocols: A Self-Validating Workflow
Trustworthiness in scientific data is built upon robust and reproducible methodologies. The following protocols are designed to generate high-quality, reliable spectral data for 6-Bromo-5-chloroquinoxaline.
Caption: A validated workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 10-15 mg of 6-Bromo-5-chloroquinoxaline for ¹H NMR, or 30-50 mg for ¹³C NMR. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[13]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any particulates are visible, filter the solution through a small plug of glass wool at the pipette tip.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to ~16 ppm, centered around 6 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Average a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[6]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.
-
Set the spectral width to ~220 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary to observe quaternary carbons effectively.
-
Acquire a significantly larger number of scans compared to ¹H NMR (e.g., 1024 or more) to achieve adequate signal intensity.[14]
-
-
Data Processing: Process the FID using an appropriate window function. Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δH = 7.26, δC = 77.16 ppm).
Protocol 2: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.[6]
-
-
Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and its isotopic distribution.
Protocol 3: FT-IR Spectroscopy (ATR)
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[8]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Analysis: Place a small amount of the solid 6-Bromo-5-chloroquinoxaline sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.
-
Data Acquisition: Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
References
- Vertex AI Search. (n.d.). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. Retrieved December 31, 2025.
-
Huillet, F. D. (n.d.). Ultraviolet absorption spectra of quinoxaline and some of its derivati. Retrieved December 31, 2025, from [Link]
-
ResearchGate. (n.d.). Figure S1. UV-Vis spectra of quinoxaline derivatives in DMSO: (a) 2; (b) 3. Retrieved December 31, 2025, from [Link]
-
Journal of Chemical Technology and Metallurgy. (2020, September 15). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Retrieved December 31, 2025, from [Link]
-
Sawicki, E., Chastain, B., Bryant, H., & Carr, A. (n.d.). Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives 1. ACS Publications. Retrieved December 31, 2025, from [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved December 31, 2025, from [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-5-chloroquinoxaline. Retrieved December 31, 2025, from [Link]
-
MDPI. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Retrieved December 31, 2025, from [Link]
-
PubMed. (2014, August 12). Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique. Retrieved December 31, 2025, from [Link]
-
Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved December 31, 2025, from [Link]
-
Wiley Online Library. (2004, October 1). Synthesis and Spectral Properties of New Quinoxalines with Electron Donor Groups. Retrieved December 31, 2025, from [Link]
-
PubChem. (n.d.). 6-Bromoquinoxaline. Retrieved December 31, 2025, from [Link]
-
Journal of Materials Chemistry C. (n.d.). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Retrieved December 31, 2025, from [Link]
-
LinkedIn. (2025, December 23). The Essential Role of 6-Amino-5-bromoquinoxaline in Pharmaceutical Manufacturing. Retrieved December 31, 2025, from [Link]
-
PubChemLite. (n.d.). 6-bromo-5-chloroquinoxaline (C8H4BrClN2). Retrieved December 31, 2025, from [Link]
-
SpectraBase. (n.d.). 6-Bromo-3-chloroquinoxalin-2(1H)-one 4-oxide - Optional[FTIR] - Spectrum. Retrieved December 31, 2025, from [Link]
-
ResearchGate. (2025, August 10). Mild synthesis of 6-amino-5-bromoquinoxaline. Retrieved December 31, 2025, from [Link]
-
Asian Journal of Chemistry. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved December 31, 2025, from [Link]
-
NIH. (2021, January 5). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Retrieved December 31, 2025, from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved December 31, 2025, from [Link]
-
PubChem. (n.d.). 6-Bromo-5,7-difluoroquinoline. Retrieved December 31, 2025, from [Link]
-
NIH. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved December 31, 2025, from [Link]
- NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl). Retrieved December 31, 2025, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7009405/
-
De Gruyter. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Retrieved December 31, 2025, from [Link]
-
PubMed. (2005, March). Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations. Retrieved December 31, 2025, from [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved December 31, 2025, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Bromo-5-chloroquinoxaline [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. PubChemLite - 6-bromo-5-chloroquinoxaline (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. d-nb.info [d-nb.info]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. scialert.net [scialert.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
